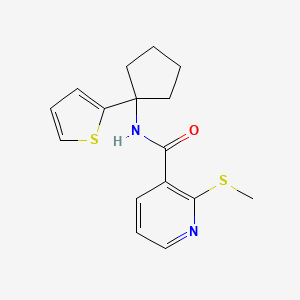
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide, also known as MTCN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCN is a nicotinamide derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, leading to cell death. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Furthermore, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress, and the disruption of bacterial cell membranes. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide in lab experiments include its potential for cancer treatment, neuroprotection, and antimicrobial activity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, the limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide. One potential area of research is the development of this compound-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for neuroprotection and antimicrobial activity. Furthermore, research on the pharmacokinetics and toxicity of this compound is needed to determine its safety and efficacy for clinical use.
Synthesis Methods
The synthesis of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide involves the reaction of 2-chloronicotinamide with cyclopentylthiophene-2-carboxylic acid, followed by the addition of methylthiol and subsequent purification. The process yields a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide has shown potential in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has also shown neuroprotective effects in animal models, indicating its potential for the treatment of neurodegenerative diseases. Furthermore, this compound has exhibited antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-20-15-12(6-4-10-17-15)14(19)18-16(8-2-3-9-16)13-7-5-11-21-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYOBSGCFUFJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2620385.png)

![8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)
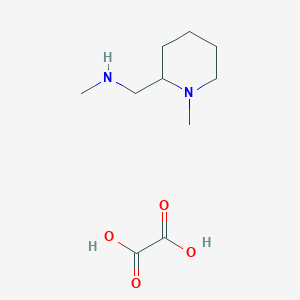

![1-[(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]prop-2-en-1-one](/img/structure/B2620392.png)
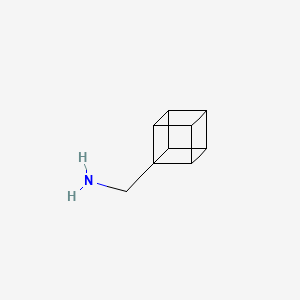

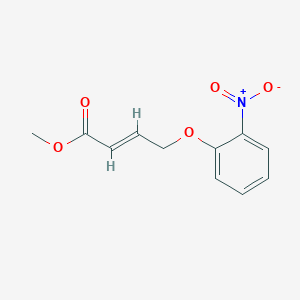
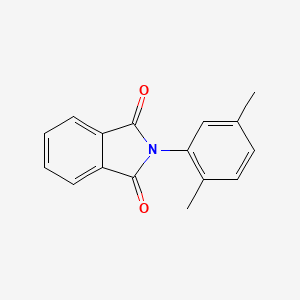
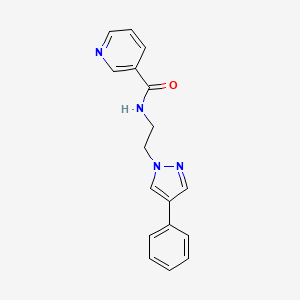


![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide](/img/structure/B2620405.png)